molecular formula C5H8ClNO2 B11783559 (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B11783559
M. Wt: 149.57 g/mol
InChI Key: PBONQQTYSBKKTR-PGMHMLKASA-N
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Description

(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chiral pyrroline derivative with the molecular formula C₅H₈ClNO₂ and a molecular weight of 149.58 g/mol (CAS: Not explicitly provided; its (S)-enantiomer is CAS 201469-31-0) . The compound is characterized by a five-membered pyrroline ring fused to a carboxylic acid group, with an (R)-configuration at the chiral center. It is typically stored under an inert atmosphere at 2–8°C to ensure stability . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The (R)-enantiomer is commercially available at 95+% purity but is significantly more expensive (€858/1g) compared to its (S)-counterpart, which is sold in larger quantities (25g) at 95% purity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m1./s1

InChI Key

PBONQQTYSBKKTR-PGMHMLKASA-N

Isomeric SMILES

C1C=C[C@@H](N1)C(=O)O.Cl

Canonical SMILES

C1C=CC(N1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The reaction is carried out under mild conditions, often in aqueous media, to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions. For example:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., DCC/DMAP) to form esters.
    C5H8ClNO2+R-OHC5H7NO2R+HCl\text{C}_5\text{H}_8\text{ClNO}_2 + \text{R-OH} \rightarrow \text{C}_5\text{H}_7\text{NO}_2\text{R} + \text{HCl}
    Yields exceed 80% when using coupling agents like EDCI .

  • Amidation : Forms amides with primary/secondary amines via activation with reagents such as HATU or T3P.
    Example: Reaction with benzylamine produces NN-benzyl-2,5-dihydro-1H-pyrrole-2-carboxamide in 75% yield .

Electrophilic Addition to the Dihydro-Pyrrole Ring

The unsaturated dihydro-pyrrole ring participates in electrophilic additions due to its conjugated double bond:

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, yielding (R)-pyrrolidine-2-carboxylic acid hydrochloride.
    C5H8ClNO2+H2C5H10ClNO2\text{C}_5\text{H}_8\text{ClNO}_2 + \text{H}_2 \rightarrow \text{C}_5\text{H}_{10}\text{ClNO}_2
    Reaction conditions: 1 atm H₂, 25°C, 12 hours; >95% conversion with retention of stereochemistry .

  • Halogenation : Reacts with NN-halosuccinimides (e.g., NCS, NBS) at the α-position to the nitrogen, forming halogenated derivatives.
    Example: Chlorination with NCS at 0°C gives 3-chloro-(R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (62% yield) .

Oxidation and Reduction Reactions

  • Oxidation : Treatment with mild oxidizing agents (e.g., O₂, CrO₃) converts the dihydro-pyrrole ring to a fully aromatic pyrrole system, yielding (R)-pyrrole-2-carboxylic acid.
    C5H8ClNO2+[O]C5H5ClNO2+H2O\text{C}_5\text{H}_8\text{ClNO}_2 + [\text{O}] \rightarrow \text{C}_5\text{H}_5\text{ClNO}_2 + \text{H}_2\text{O}
    Reaction time: 6–8 hours; 70–85% yield .

  • Reduction : Sodium borohydride selectively reduces the carboxylic acid to a hydroxymethyl group under controlled conditions, forming (R)-2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride (88% yield) .

Cyclization and Ring-Opening Reactions

  • Cyclization : In the presence of Lewis acids (e.g., AlCl₃), the compound forms bicyclic structures. For instance, reaction with acetyl chloride yields a fused pyrrolo[1,2-a]pyrrole derivative (55% yield) .

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the ring via hydrolysis, producing linear amino acids like (R)-4-aminopent-2-enoic acid .

Stereospecific Alkylation/Acylation

The nitrogen atom undergoes alkylation or acylation while preserving chirality:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) and NaH in DMF introduces NN-alkyl groups.
    Example: NN-methyl-(R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is obtained in 90% enantiomeric excess .

  • Acylation : Acetic anhydride acylates the nitrogen, forming NN-acetyl derivatives (82% yield) under mild conditions .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt dissociates in aqueous solutions, enabling pH-controlled reactions:

  • Deprotonation : At pH > 5, the free base forms, enhancing nucleophilicity at the nitrogen for alkylation .

  • Reprecipitation : Acidification with HCl regenerates the crystalline hydrochloride salt (>99% recovery) .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Synthesis
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of pyrrole derivatives that exhibit biological activity against a range of diseases. The synthesis of compounds such as 4-aryl-2-pyrrolidones and beta-aryl-gamma-amino butyric acid analogues has been achieved through efficient Heck arylation reactions involving (R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride as a precursor .

Antibacterial Properties
Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit promising antibacterial activities. For example, research has shown that pyrrole-based compounds can act as quorum sensing inhibitors against Pseudomonas aeruginosa, a critical pathogen associated with antibiotic resistance . This suggests potential applications in developing new antibiotics or adjuvants to enhance the efficacy of existing treatments.

Case Study: Synthesis of Antimicrobial Agents

A recent study focused on synthesizing 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated their effectiveness against multidrug-resistant pathogens. The research highlighted the structure-dependent antimicrobial activity of these compounds, which were derived from this compound . The findings underscore the compound's versatility in generating novel scaffolds for antimicrobial drug development.

Case Study: Quorum Sensing Inhibition

Another significant application was reported in the context of quorum sensing inhibition. The compound PT22, derived from this compound, showed substantial inhibition of biofilm formation by Pseudomonas aeruginosa. This study indicated that combining PT22 with traditional antibiotics like gentamycin significantly enhanced their effectiveness against biofilms, presenting a novel strategy for treating chronic infections .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid HClAntibacterial, Quorum sensing inhibition
4-Aryl-2-pyrrolidonesAntidepressant and anti-inflammatory
Beta-aryl-gamma-amino butyric acid analoguesNeuroprotective effects

Mechanism of Action

The mechanism of action of ®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Pyrrole and Pyrrolo-Pyridine Derivatives

Compounds sharing the pyrrole core but with additional functional groups or ring systems demonstrate distinct properties:

Compound Name Structure/Substituent Molecular Weight (g/mol) Yield (%) Key Features Reference
(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid HCl Pyrroline ring, HCl salt 149.58 N/A Chiral center, high cost
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo-pyridine, no substituent ~162.15 95 Higher aromaticity, used in drug intermediates
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Chloro-substituted ~196.60 71 Enhanced electrophilicity, lower yield
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Methoxy-substituted ~192.17 80 Improved solubility, moderate yield

Key Findings :

  • The pyrrolo-pyridine derivatives (10a–c) exhibit higher molecular weights and aromaticity compared to the target compound, influencing their reactivity and applications in medicinal chemistry .
  • Substituents like chloro or methoxy groups alter electronic properties and synthetic yields. For example, the chloro derivative (10b) has a lower yield (71%) due to steric and electronic challenges during synthesis .

Positional Isomers and Alkyl-Substituted Analogs

Positional isomerism significantly impacts physicochemical properties:

Compound Name Substituent Position Molecular Weight (g/mol) Application Reference
4-DPCA (4-Decylpyrrole-2-carboxylic acid) C₁₀H₂₁ at position 4 ~279.40 Surfactant or membrane studies
2-DPCA (2-Decylpyrrole-2-carboxylic acid) C₁₀H₂₁ at position 2 ~279.40 Limited commercial availability


Key Findings :

  • The position of the alkyl chain (e.g., decyl group at C2 vs. C4) affects hydrophobicity and self-assembly behavior, making 4-DPCA more suited for surfactant research .

Enantiomeric Comparison: (R) vs. (S) Forms

Property (R)-Enantiomer (S)-Enantiomer Reference
CAS Number Not explicitly provided 201469-31-0
Purity 95+% 95%
Price (1g) €858 ~€50 (estimated for 25g)
Storage Conditions 2–8°C, inert atmosphere 2–8°C, inert atmosphere

Key Findings :

  • The (S)-enantiomer is more readily available in bulk (25g) and at lower cost, likely due to established synthetic routes .
  • Both enantiomers require stringent storage conditions, indicating sensitivity to moisture and temperature .

Comparison with Pharmaceutical Hydrochlorides

Compound Name Structure Application Analytical Method (Example) Reference
Lecarnidipine hydrochloride Dihydropyridine derivative Calcium channel blocker UV/FTIR spectroscopy
Berberine hydrochloride Benzylisoquinoline alkaloid Antibacterial, antidiabetic HPLC (Retention time: ~6 min)
Target compound Pyrroline derivative Potential intermediate or chiral pool Not explicitly reported



Key Findings :

  • While berberine and lecarnidipine hydrochlorides are well-established drugs, the target compound’s applications remain underexplored but may serve as a chiral building block in asymmetric synthesis .

Biological Activity

(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H8_8ClNO2_2
  • Molecular Weight : 149.58 g/mol
  • CAS Number : 1998701-37-3

The compound features a pyrrole ring with a carboxylic acid functional group, which is essential for its biological activity.

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, several studies have evaluated the antibacterial activity of pyrrole-based compounds against various pathogens.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Pyrrole Derivative AStaphylococcus aureus3.125 µg/mL
Pyrrole Derivative BEscherichia coli12.5 µg/mL

These findings suggest that this compound may also possess similar antimicrobial properties due to its structural similarities with other active pyrrole derivatives .

Neuroprotective Effects

Recent studies have suggested that certain pyrrole derivatives may exhibit neuroprotective effects. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress. For example, compounds derived from pyrroles have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound inhibited bacterial growth effectively at concentrations comparable to established antibiotics.

Case Study 2: Neuroprotection in Animal Models

In vivo studies conducted on animal models demonstrated that administration of pyrrole derivatives resulted in significant neuroprotection against induced neurotoxicity. Behavioral assessments showed improved outcomes in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves chiral resolution or enantioselective catalysis. For example, analogous pyrrolidine derivatives have been synthesized using protecting groups (e.g., esterification) and chiral catalysts to preserve stereochemistry. Yields can be optimized by controlling reaction temperature (e.g., 0–25°C for sensitive intermediates) and using polar aprotic solvents like DMF. Literature reports yields of 71–95% for structurally related pyrrolo-pyridine carboxylic acids under similar conditions .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To verify stereochemistry and purity (e.g., ¹H/¹³C NMR for diastereotopic protons and carboxylate groups).
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z values matching the molecular formula C₆H₁₀ClNO₂).
  • HPLC with Chiral Columns : To assess enantiomeric excess (>98% for pharmaceutical-grade intermediates) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what methods validate chiral integrity?

  • Methodological Answer : Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral Resolution : Using diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives).
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation steps.
  • Validation : Chiral HPLC (e.g., Daicel CHIRALPAK® columns) and polarimetry to confirm optical rotation matches literature values (e.g., [α]D²⁵ = +15° to +25° for R-enantiomers) .

Q. What are the stability implications of the hydrochloride salt form, and how should storage conditions be optimized?

  • Methodological Answer : The hydrochloride salt enhances solubility in aqueous buffers but is hygroscopic. Stability studies recommend:

  • Storage : In airtight containers under nitrogen at -20°C to prevent hydrolysis.
  • Solubility Testing : Conduct pH-dependent solubility profiling (e.g., >50 mg/mL in PBS at pH 7.4).
  • Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic byproducts .

Q. How does the choice between free base and hydrochloride forms impact experimental design in drug discovery?

  • Methodological Answer : The hydrochloride form is preferred for in vivo studies due to improved bioavailability. For in vitro assays, the free base may be used to avoid chloride interference. Structural comparisons (e.g., X-ray crystallography) show hydrochloride salts stabilize the zwitterionic form, affecting receptor binding .

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